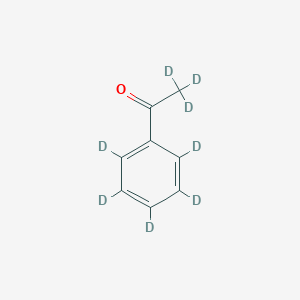

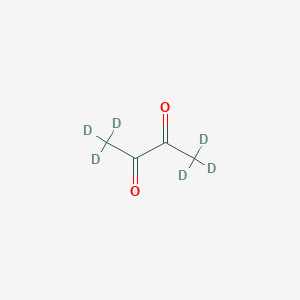

2,3-Butanodiona-D6

Descripción general

Descripción

2,3-Butanedione-D6, also known as 2,3-Butanedione-D6, is a useful research compound. Its molecular formula is C4H6O2 and its molecular weight is 92.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,3-Butanedione-D6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Butanedione-D6 including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Exploración de Cinética Enzimática

2,3-Butanodiona-D6 se utiliza en la exploración de la cinética enzimática . Ayuda a comprender las tasas de reacciones enzimáticas y los factores que las influyen.

Estudio de la Vía Metabólica

Este compuesto se utiliza en el estudio de las vías metabólicas . Ayuda a los investigadores a comprender cómo se metabolizan diferentes sustancias en el cuerpo y cómo se regulan estas vías.

Examen de Intermediarios Metabólicos

This compound se utiliza en el examen de intermediarios metabólicos . Estos son compuestos que se forman en los pasos intermedios de las reacciones metabólicas.

Investigación sobre Flujos Metabólicos

Este compuesto también se utiliza en la investigación de flujos metabólicos . Esto implica estudiar las tasas a las que los compuestos se transforman en las vías metabólicas.

Estudios de Metabolismo de Fármacos

This compound encuentra uso en estudios de metabolismo de fármacos . Ayuda a los investigadores a comprender cómo se metabolizan los fármacos en el cuerpo, lo cual es crucial para el desarrollo y la seguridad de los fármacos.

Estudios de Interacción Fármaco-Fármaco

Este compuesto se utiliza en estudios de interacción fármaco-fármaco . Ayuda a comprender cómo diferentes fármacos interactúan entre sí en el cuerpo, lo cual es importante para evitar interacciones adversas entre fármacos.

Estudios de Interacción Fármaco-Objetivo

This compound se utiliza en estudios de interacción fármaco-objetivo . Ayuda a comprender cómo los fármacos interactúan con sus moléculas diana en el cuerpo.

Formación de Sistemas de Anillos de Triazina y Pteridina

This compound se utiliza en la formación de sistemas de anillos de triazina y pteridina . Su ciclocondensación con aminas se ha utilizado para formar estos sistemas de anillos.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 2,3-Butanedione-D6 is the enzyme myosin ATPase . Myosin ATPase is a crucial enzyme involved in muscle contraction and other cellular processes that require movement. It catalyzes the hydrolysis of ATP to generate energy for these processes .

Mode of Action

2,3-Butanedione-D6 functions as an inhibitor of enzymes participating in metabolic pathways by binding to the enzyme’s active site, thereby stopping the enzyme from catalyzing the reaction . Specifically, it acts as a noncompetitive inhibitor of myosin ATPase . This inhibition allows for the study of the enzyme’s kinetics and the metabolic pathways and intermediates implicated in the reaction .

Biochemical Pathways

The inhibition of myosin ATPase by 2,3-Butanedione-D6 affects the actin-myosin interaction, a fundamental process in muscle contraction . This disruption can lead to changes in cell shape and polarity, as well as modulate the paracellular pathway in epithelial cells . Furthermore, it can influence the regulation of ion and water channel activity in cells .

Result of Action

The inhibition of myosin ATPase by 2,3-Butanedione-D6 can lead to a remarkable increase in the number of domes in epithelial cells, indicating increased transport activity . It also causes a reduction of the transepithelial electrical resistance (TER), leading to an increase in the paracellular flux of small molecular weight dextran .

Análisis Bioquímico

Biochemical Properties

2,3-Butanedione-D6 interacts with several enzymes, proteins, and other biomolecules. It is known to be involved in the metabolism of l-lactate by Staphylococcus aureus and Staphylococcus epidermidis . The nature of these interactions is complex and involves various biochemical reactions .

Cellular Effects

The effects of 2,3-Butanedione-D6 on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to induce ion and fluid transport in MDCK monolayers .

Molecular Mechanism

At the molecular level, 2,3-Butanedione-D6 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 2,3-Butanedione-D6 may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2,3-Butanedione-D6 vary with different dosages in animal models . For instance, increasing the dose of 2,3-Butanedione-D6 during cardiopulmonary resuscitation improves resuscitability in a dose-dependent fashion in a pig model of cardiac arrest .

Metabolic Pathways

2,3-Butanedione-D6 is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it has been used in metabolic engineering of non-pathogenic microorganisms for 2,3-butanediol production .

Transport and Distribution

The transport and distribution of 2,3-Butanedione-D6 within cells and tissues involve various transporters or binding proteins

Subcellular Localization

The subcellular localization of 2,3-Butanedione-D6 and its effects on activity or function are complex. It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles

Propiedades

IUPAC Name |

1,1,1,4,4,4-hexadeuteriobutane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJXEFYPDANLFS-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C(=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

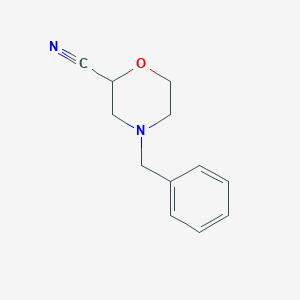

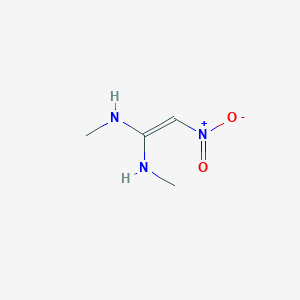

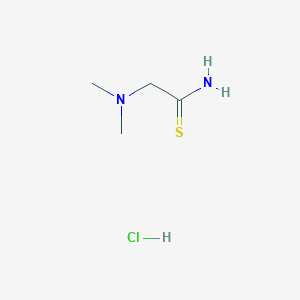

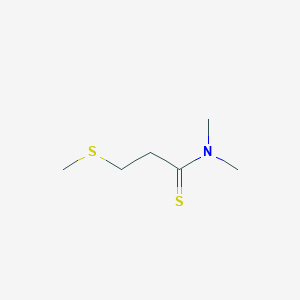

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester](/img/structure/B143768.png)

![1-Chloro-3-ethynylbicyclo[1.1.1]pentane](/img/structure/B143778.png)

![1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B143786.png)